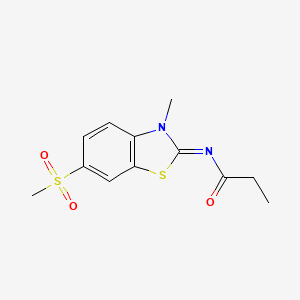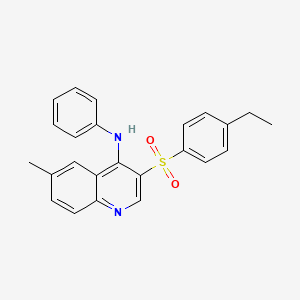
3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one, is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid (GABA). Pyrrolidinones are known for their presence in various biologically active substances and drugs, and their derivatives often exhibit interesting chemical and physical properties due to the presence of functional groups that can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of related pyrrolidinone derivatives has been explored in several studies. For instance, a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, was achieved through an asymmetric 1,3-dipolar cycloaddition reaction, followed by reduction steps . Similarly, the synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives involved a three-component reaction including cyclic 1,3-dicarbonyl compounds . These methods highlight the versatility of pyrrolidinone derivatives in synthetic chemistry and their potential as intermediates for the synthesis of various bioactive molecules.
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives has been studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-hydroxy-2-methyl-4-pyridinone, a related compound, was determined to be monoclinic with specific bond lengths and angles . Another study on the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative revealed a planar molecule with an envelope conformation in one of the pyrrolidin rings . These studies provide insights into the three-dimensional arrangement of atoms in pyrrolidinone derivatives, which is crucial for understanding their reactivity and interactions.
Chemical Reactions Analysis
Pyrrolidinone derivatives are known to participate in various chemical reactions due to their reactive functional groups. For instance, the aminomethylation of 3-hydroxy pyridines was directed primarily to specific positions on the pyridine ring, leading to the formation of amino and hydroxymethyl derivatives . Another study described the synthesis of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, which involved a three-component reaction and subsequent reactions with hydrazine hydrate . These reactions demonstrate the reactivity of the hydroxymethyl group and the potential for further functionalization of pyrrolidinone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure and the presence of functional groups. Spectroscopic studies, such as NMR and IR, have been used to characterize these compounds and evaluate their properties . For example, the vibrational analysis of a pyrrolidinone dimer indicated the formation of intermolecular hydrogen bonding, which is significant for the physical properties of the compound . The presence of hydroxymethyl groups also affects the solubility and hydrogen bonding capabilities of these molecules, which are important factors in their chemical behavior and potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one is involved in the synthesis of new compounds. For example, Dieterich et al. (1973) describe its use in the synthesis of 3,5-dialkylpyridines from petrochemical products, demonstrating its role as a precursor in organic synthesis (Dieterich, Reiff, Ziemann, & Braden, 1973).
- Schuchmann, Wagner, and von Sonntag (1986) explored the reactions of hydroxymethyl radicals with 1,3-dimethyluracil and 1,3-dimethylthymine, providing insights into the reactivity of hydroxymethyl-substituted compounds (Schuchmann, Wagner, & von Sonntag, 1986).
Catalytic Applications
- Cui Yan-fang (2008) reports on the use of a derivative of 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one as an organocatalyst for asymmetric Michael addition, highlighting its utility in catalysis (Cui Yan-fang, 2008).
Structural Analysis and Molecular Properties
- Burgess et al. (1998) conducted structural analysis of N-aryl-substituted 3-hydroxypyridin-4-ones, providing insights into the molecular structures and properties of similar hydroxymethyl compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Bioconjugates and Antioxidant Activity
- Puglisi et al. (2012) discuss the synthesis and antioxidant activity of deferiprone-cyclodextrin conjugates, where deferiprone is related to 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, emphasizing the compound's potential in medicinal chemistry (Puglisi, Spencer, Oliveri, Vecchio, Kong, Clarke, & Milton, 2012).
Vibrational and Molecular Mechanics Studies
- Conti et al. (2006) studied the solvent effects on building blocks of bioactive compounds, including 3-Hydroxy-4-hydroxymethyl pyrrolidin-2-ones, providing a basis for understanding reaction mechanisms involving similar compounds (Conti, Galeazzi, Giorgini, & Tosi, 2006).
Optical and Magnetic Properties
- Alexandropoulos et al. (2011) reported on the employment of 2-(hydroxymethyl)pyridine in lanthanide chemistry, leading to clusters with magnetic and optical properties, showing the versatility of hydroxymethyl compounds in materials science (Alexandropoulos et al., 2011).
Biotechnological Production
- Vollenweider and Lacroix (2004) discussed the biotechnological production and applications of 3-Hydroxypropionaldehyde, which forms a dynamic system with hydroxymethyl compounds, highlighting its use in food preservation and chemical synthesis (Vollenweider & Lacroix, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(hydroxymethyl)-1,3-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(5-9)3-4-8(2)6(7)10/h9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQMNQHTPRJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)



![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)


![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)
![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)